molecular formula C6H13NO2 B6605194 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers CAS No. 2751704-49-9

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers

Cat. No. B6605194
CAS RN: 2751704-49-9
M. Wt: 131.17 g/mol
InChI Key: KLWDLEDRNAPGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers (3-AMCBM) is an organic compound with a unique structure that has recently been studied for its potential applications in organic synthesis and pharmaceutical research. It is a cyclic molecule composed of three carbon atoms and one nitrogen atom, with a hydroxymethyl group attached to the nitrogen atom. This compound has been studied for its ability to form a range of diastereomers, which are stereoisomers that differ in the arrangement of their atoms in space. 3-AMCBM has been found to be useful in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential biomedical applications.

Scientific Research Applications

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers has been studied for its potential applications in organic synthesis and pharmaceutical research. It has been found to be useful in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential biomedical applications. 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers has been found to be a useful building block for the synthesis of a variety of compounds, including drugs and drug intermediates. It has also been used as a starting material for the synthesis of polymers, and has been studied for its potential use in the development of novel drugs and drug delivery systems.

Mechanism of Action

The mechanism of action of 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers is not yet fully understood. However, it is thought to interact with proteins and other biomolecules, leading to changes in their structure and function. It has been suggested that 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers may interact with proteins through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Additionally, 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers has been found to interact with enzymes, leading to changes in their activity. These interactions may be important for the potential biomedical applications of 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers are not yet fully understood. However, it has been found to inhibit the enzyme acetylcholinesterase and to increase the release of dopamine and serotonin in the brain. Additionally, 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers has been found to modulate the activity of several enzymes involved in signal transduction pathways, suggesting that it may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized in high yields using simple and efficient methods. Additionally, it has been found to interact with proteins and other biomolecules, making it a useful tool for studying protein-ligand interactions. However, it is important to note that 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers is a relatively new compound, and its effects on biochemical and physiological systems are not yet fully understood.

Future Directions

There are a number of potential future directions for 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers research. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects of this compound. Additionally, further studies are needed to explore its potential applications in organic synthesis and pharmaceutical research. Finally, 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers may be useful in the development of novel drugs and drug delivery systems, and further research is needed to explore this potential.

Synthesis Methods

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers can be synthesized using a variety of methods, including the Mannich reaction and the Knoevenagel condensation. In the Mannich reaction, 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers is formed by the reaction of an aldehyde, an amine, and a carbonyl compound. The Knoevenagel condensation is a two-step process in which an aldehyde and a ketone are reacted together in the presence of an acid catalyst to form a β-keto ester, which is then hydrolyzed to form 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers. Both of these methods are simple and efficient and can be used to synthesize 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers in high yields.

properties

IUPAC Name

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(7)2-6(9,3-5)4-8/h8-9H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWDLEDRNAPGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CO)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol

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